N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-19-9-11(8-17-19)18-14(21)6-7-20-10-16-13-5-3-2-4-12(13)15(20)22/h2-5,8-10H,6-7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYRGWMDKAEVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a unique combination of pyrazole and quinazolinone moieties, which are known for their diverse biological activities. The molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of 342.37 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Pseudomonas aeruginosa | 0.015 |
These results suggest that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A notable study demonstrated that it acts as a potent inhibitor of rearranged during transfection (RET) kinase, which is implicated in various cancers. The representative compound exhibited an IC50 value ranging from 5.7 to 8.3 nM against RET mutations, significantly outperforming existing treatments like selpercatinib (IC50: 95.3 to 244.1 nM) .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli, suggesting a mechanism that could be leveraged for treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within the body. It may modulate signaling pathways involved in inflammation and cell proliferation, which are critical in both microbial resistance and cancer progression.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of quinazolinone indicated that modifications to the pyrazole moiety enhanced antimicrobial efficacy against resistant strains of bacteria .
- Cancer Treatment : In a preclinical model of RET-driven tumors, treatment with this compound resulted in significant tumor regression compared to controls, showcasing its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and biological implications compared to analogous quinazolinone derivatives:
Pharmacological Properties
- Bioactivity: Quinazolinones are known for kinase inhibition (e.g., EGFR, VEGFR). The pyrazole group in the target compound may enhance selectivity for specific isoforms .
- Solubility : The 1-methylpyrazole substituent likely improves aqueous solubility compared to bulkier aryl groups (e.g., benzyl or nitrobenzene in ) .
- Metabolic Stability : Methyl groups on pyrazole reduce susceptibility to oxidative metabolism, contrasting with compounds featuring methoxy or nitro groups, which may form reactive metabolites .
Key Research Findings
Structural Insights
- X-ray Crystallography: Derivatives like those in reveal planar quinazolinone cores interacting with hydrophobic enzyme pockets. The target compound’s pyrazole could introduce steric hindrance, altering binding modes .
- Computational Modeling : Molecular docking predicts moderate binding energy (-8.2 kcal/mol) for the target compound against EGFR, compared to -10.5 kcal/mol for ’s nitro-substituted analog .
Q & A
Q. What are the key steps and challenges in synthesizing N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?
The synthesis typically involves coupling the pyrazole and quinazolinone moieties via a propanamide linker. Critical steps include:
- Amide bond formation : Requires activation of carboxylic acid groups (e.g., using EDCI/HOBt) and reaction with amines under anhydrous conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or DCM/methanol is often necessary due to polar byproducts .
- Yield optimization : Low yields (e.g., ~17–25%) are common, influenced by solvent choice (DMF/DMSO), temperature (35–60°C), and catalysts (e.g., CuBr in ) .
Q. How is the compound characterized structurally?
Key analytical methods include:
- NMR spectroscopy : Distinct peaks for pyrazole (δ 7.2–8.4 ppm) and quinazolinone (δ 6.9–8.1 ppm) protons, with amide NH signals around δ 10–12 ppm .
- Mass spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H]+ at m/z 466 for a related compound in ).
- IR spectroscopy : Stretching vibrations for C=O (1725 cm⁻¹) and NH (3413 cm⁻¹) .
Q. What initial biological assays are recommended for evaluating its activity?
- Cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Enzyme inhibition : Test against kinases or proteases linked to disease pathways, with IC₅₀ calculations .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Decoupling experiments : Differentiate overlapping signals (e.g., pyrazole vs. quinazolinone protons) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values using software like Gaussian .
- Isotopic labeling : Use ¹³C/¹⁵N-labeled intermediates to track atom-specific shifts .
Q. What strategies address low synthetic yields in scale-up reactions?
- Catalyst screening : Test Pd/Cu or organocatalysts to improve coupling efficiency .
- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
- Flow chemistry : Continuous reactors enhance mixing and temperature control for sensitive intermediates .
Q. How to design analogues for structure-activity relationship (SAR) studies?
- Core modifications : Replace the pyrazole with triazole or isoxazole rings to assess heterocycle impact .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the quinazolinone to modulate solubility and target binding .
- Linker adjustment : Shorten the propanamide chain or introduce rigidity (e.g., propargyl) to evaluate conformational effects .
Q. What computational methods predict target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) or DNA topoisomerases .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
- Pharmacophore mapping : Align with known inhibitors to highlight essential functional groups (e.g., quinazolinone C=O for H-bonding) .
Notes
- Avoid commercial sources (e.g., BenchChem) in methodological answers.
- Advanced questions emphasize experimental design, data reconciliation, and mechanistic insights.
- Computational tools (e.g., DFT, docking) are critical for resolving structural and functional ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
